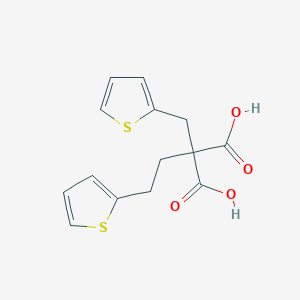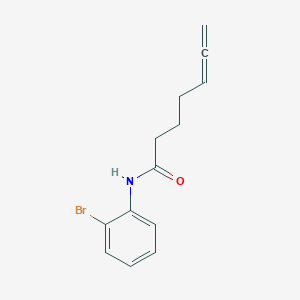
N-(2-Bromophenyl)hepta-5,6-dienamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Bromophenyl)hepta-5,6-dienamide is a chemical compound with the molecular formula C13H12BrNO It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a hepta-5,6-dienamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)hepta-5,6-dienamide typically involves the reaction of 2-bromoaniline with hepta-5,6-dienoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(2-Bromophenyl)hepta-5,6-dienamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-(2-Bromophenyl)hepta-5,6-dienamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用機序
The mechanism of action of N-(2-Bromophenyl)hepta-5,6-dienamide involves its interaction with specific molecular targets and pathways. The bromine atom in the phenyl ring can participate in halogen bonding, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
N-(2-Bromophenyl)hepta-5,6-dienamide can be compared with other similar compounds, such as:
N-(2-Chlorophenyl)hepta-5,6-dienamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
N-(2-Fluorophenyl)hepta-5,6-dienamide: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and interactions.
N-(2-Iodophenyl)hepta-5,6-dienamide: The presence of an iodine atom can enhance the compound’s ability to participate in halogen bonding and other interactions.
特性
CAS番号 |
920985-92-8 |
|---|---|
分子式 |
C13H14BrNO |
分子量 |
280.16 g/mol |
InChI |
InChI=1S/C13H14BrNO/c1-2-3-4-5-10-13(16)15-12-9-7-6-8-11(12)14/h3,6-9H,1,4-5,10H2,(H,15,16) |
InChIキー |
FVNQDQPFPLABKM-UHFFFAOYSA-N |
正規SMILES |
C=C=CCCCC(=O)NC1=CC=CC=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


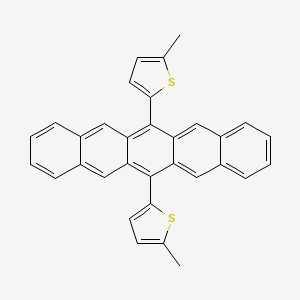
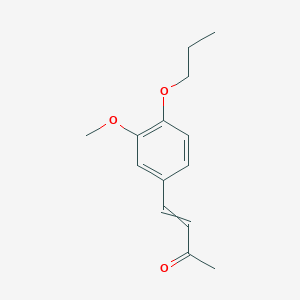
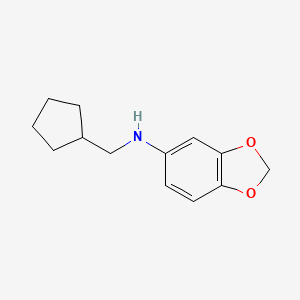
![1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14178781.png)

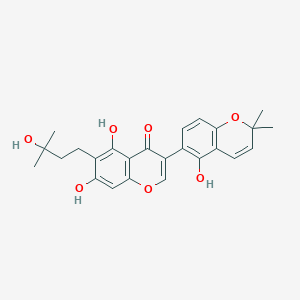
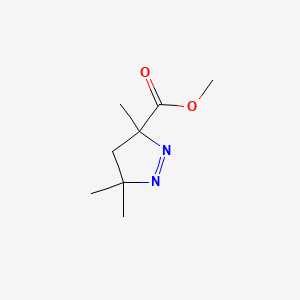
![5,5'-Bis[(thiophen-2-yl)ethynyl]-2,2'-bipyridine](/img/structure/B14178792.png)
methyl}-1H-pyrrol-2-yl)(4-methoxyphenyl)methanone](/img/structure/B14178796.png)
![(2S)-2-[1-(2-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B14178804.png)
![[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14178806.png)
![2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide](/img/structure/B14178809.png)
![1-([1,1'-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine](/img/structure/B14178812.png)
